molecular formula C13H8ClNO2 B11868070 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one

Cat. No.: B11868070
M. Wt: 245.66 g/mol
InChI Key: XCSCPAMQFQEMLQ-YFHOEESVSA-N
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Description

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one is a synthetic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chlorinated furan ring and an indolin-2-one moiety, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one typically involves the condensation of 5-chlorofuran-2-carbaldehyde with indolin-2-one. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted products depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one is unique due to the presence of the chlorinated furan ring, which imparts distinct chemical properties and biological activities. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

(3Z)-3-[(5-chlorofuran-2-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C13H8ClNO2/c14-12-6-5-8(17-12)7-10-9-3-1-2-4-11(9)15-13(10)16/h1-7H,(H,15,16)/b10-7-

InChI Key

XCSCPAMQFQEMLQ-YFHOEESVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)Cl)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)Cl)C(=O)N2

Origin of Product

United States

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